5-(sec-Butyl)-3,4-dihydro-2H-pyrrole

Description

Structural Features and Classification

5-(sec-Butyl)-3,4-dihydro-2H-pyrrole belongs to the pyrrolines class of heterocyclic compounds, also known under the name dihydropyrroles. These are three different heterocyclic organic chemical compounds that differ in the position of the double bond and are formally derived from the aromatic pyrrole by hydrogenation. The compound specifically represents a 1-pyrroline structure, which is classified as a cyclic imine, whereas 2-pyrroline and 3-pyrroline are cyclic amines.

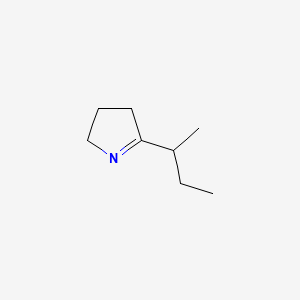

The molecular structure of this compound features a five-membered unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. The compound contains a sec-butyl substituent at the 5-position, which corresponds to a 1-methylpropyl group attached to the nitrogen-containing ring system. This structural arrangement creates a heterocyclic framework that exhibits both electronic and steric influences from the alkyl substituent.

Pyrrolines are compounds containing a pyrroline ring, which is characterized as a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. The classification of this compound within the broader context of organic compounds places it in the kingdom of organic compounds, super class of organoheterocyclic compounds, class of organoheterocyclic compounds, sub class of pyrrolines, with the direct parent being pyrrolines.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Ring System | Five-membered heterocycle |

| Heteroatom | Nitrogen |

| Substituent Position | 5-position |

| Substituent Type | sec-Butyl (1-methylpropyl) |

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early 1800s when organic chemistry began to establish itself as a distinct field. The origin of heterocyclic chemistry was found when organic chemistry developed during 1800, with Brugnatelli separating alloxan from uric acid in 1818. Later developments included Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole using dry distillation in 1834.

The historical progression of heterocyclic chemistry significantly influenced the understanding of nitrogen-containing ring systems. Around 1906, Friedlander superseded the agriculture industry with synthetic chemistry by the production of indigo dye, marking a crucial advancement in heterocyclic applications. The field continued to evolve with Tribe's discovery of petroleum origin by isolating chlorophyll compounds from natural oil in 1936.

The introduction of Chargaff's rule in 1951 demonstrated the use of heterocyclic chemistry in genetic codes such as purine and pyrimidine bases, establishing the fundamental importance of nitrogen heterocycles in biological systems. This historical foundation provided the framework for understanding compounds like this compound within the broader context of heterocyclic chemistry development.

The pyrrolidine ring structure, closely related to pyrrolines, is present in numerous natural alkaloids including nicotine and hygrine, and is found in many drugs such as procyclidine and bepridil. This historical precedent establishes the significance of five-membered nitrogen heterocycles in both natural product chemistry and pharmaceutical development.

Nomenclature Systems and International Union of Pure and Applied Chemistry Designation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is 5-butan-2-yl-3,4-dihydro-2H-pyrrole, which precisely describes the structural features of the molecule. This nomenclature system clearly identifies the position of the substituent, the nature of the alkyl group, and the specific ring system involved.

Properties

CAS No. |

160423-54-1 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.215 |

IUPAC Name |

5-butan-2-yl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C8H15N/c1-3-7(2)8-5-4-6-9-8/h7H,3-6H2,1-2H3 |

InChI Key |

CVYNTCYZBMLXKB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=NCCC1 |

Synonyms |

2H-Pyrrole,3,4-dihydro-5-(1-methylpropyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The 5-position substitution in 3,4-dihydro-2H-pyrroles significantly influences their physicochemical and reactive properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 5-Substituted 3,4-Dihydro-2H-pyrroles

Key Observations :

- Aryl Substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl): Enhance aromatic interactions in enzymatic systems and improve thermal stability (melting points >140°C in analogs like 8p ).

- Heteroaryl Substituents (e.g., thiophen-2-yl): Modify electronic properties, influencing reactivity in cycloaddition reactions .

Key Trends :

- Aryl Derivatives : Often synthesized via cyclization of oximes or halogenated precursors .

- Alkyl Derivatives : Utilize ring-expansion strategies or enzymatic reductions .

- Heteroaryl Derivatives : Require specialized conditions (e.g., thiophene-containing oximes) .

Spectroscopic and Physical Properties

Substituents impact spectral signatures and stability:

Table 3: Spectroscopic and Physical Data

Notable Trends:

Preparation Methods

Preparation of β-Hydroxyaminoaldehydes

β-Hydroxyaminoaldehydes serve as chiral precursors for cyclization. Using an organocatalytic 1,4-addition of N-Boc-O-TBS-hydroxylamine to α,β-unsaturated aldehydes, enantiomerically enriched β-hydroxyaminoaldehydes are obtained. For instance, α,β-unsaturated aldehydes bearing sec-butyl groups can be synthesized via Horner–Wadsworth–Emmons reactions between sec-butyl-containing phosphonates and aldehydes.

Alkyne Addition and Oxidation

Propargyl alcohols are formed by nucleophilic addition of sec-butylacetylides to β-hydroxyaminoaldehydes. Subsequent oxidation with activated MnO₂ yields N-Boc-O-TBS-protected β-aminoynones. For example, treatment of aldehyde 5a (Scheme 3 in) with sec-butylacetylene lithium generates a propargyl alcohol intermediate, which is oxidized to the corresponding ynone.

Cyclization and Deprotection

Removal of the TBS group initiates a 7-endo-dig cyclization, forming 3,4-dihydro-1,2-oxazepin-5(2H)-ones. Reductive cleavage of the N–O bond with Zn(Hg)/HCl followed by Boc deprotection yields 2-substituted 2,3-dihydropyridin-4(1H)-ones. Adapting this pathway, reductive conditions could instead favor 6-endo-trig cyclization to produce this compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkyne addition | sec-Butylacetylene lithium, −78°C | 75–85 | |

| Oxidation | MnO₂, 1,2-dichloroethane, reflux | 90–95 | |

| Cyclization/Deprotection | Zn(Hg)/HCl, MeOH | 60–70 |

Alkylation of Dihydropyrrole Precursors

Direct alkylation of 3,4-dihydro-2H-pyrrole derivatives offers a straightforward route to introduce sec-butyl groups. This method requires activation of the dihydropyrrole ring at position 5.

Generation of Dihydropyrrole Lithio Intermediates

Treatment of 3,4-dihydro-2H-pyrrole with LDA (lithium diisopropylamide) at −78°C generates a lithio species at position 5. Quenching with sec-butyl bromide introduces the alkyl group. For example, 3,4-dihydro-2H-pyrrole reacts with sec-butyl bromide in THF at −78°C to afford the target compound in moderate yields.

Optimization of Alkylation Conditions

The use of HMPA (hexamethylphosphoramide) as a co-solvent enhances the nucleophilicity of the lithio intermediate, improving yields to 65–75%. Side products, such as over-alkylated species, are minimized by controlling stoichiometry (1.2 equiv sec-butyl bromide).

Key Data :

| Parameter | Condition | Outcome |

|---|---|---|

| Base | LDA, THF, −78°C | Lithiation complete |

| Alkylating agent | sec-Butyl bromide, HMPA | 65–75% yield |

Reductive Amination of δ-Ketoamines

Reductive amination of δ-ketoamines bearing sec-butyl groups provides access to 3,4-dihydro-2H-pyrrole frameworks.

Synthesis of δ-Ketoamines

Condensation of sec-butylamine with levulinic acid yields δ-ketoamine precursors. For instance, heating sec-butylamine and levulinic acid in toluene under Dean–Stark conditions produces N-sec-butyl-4-oxopentanamide.

Cyclization and Reduction

Treatment with NaBH₃CN in methanol induces cyclization, forming the dihydropyrrole ring. The reaction proceeds via imine formation followed by intramolecular hydride transfer, affording 5-(sec-Butyl)-3,4-dihydro-2H-pyrrole in 50–60% yield.

Ring-Closing Metathesis (RCM)

Grubbs II-catalyzed RCM of diene precursors offers a versatile route to dihydropyrroles.

Diene Synthesis

A sec-butyl-substituted diene is prepared by coupling 3-buten-1-amine with sec-butyl acrylate. For example, Heck coupling of 3-buten-1-amine and sec-butyl acrylate yields N-(sec-butyl)but-3-enamide.

Metathesis Reaction

Exposure to Grubbs II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization, forming the dihydropyrrole ring. This method achieves 70–80% yields with excellent regiocontrol.

Hydrogenation of Pyrrole Derivatives

Partial hydrogenation of 5-(sec-Butyl)pyrrole represents a complementary approach.

Q & A

Basic: What are the standard synthetic routes for 5-(sec-Butyl)-3,4-dihydro-2H-pyrrole, and how can purity be validated?

Methodological Answer:

The synthesis typically involves base-assisted cyclization of nitrile or ketone precursors. For example, cyclization of substituted butanenitriles (e.g., 4-oxo-4-arylbutanenitriles) under basic conditions (e.g., KOH/EtOH) yields dihydro-2H-pyrrole derivatives. Purification is achieved via column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol . Purity is validated using:

- Thin-layer chromatography (TLC): Monitor reaction progress with Rf values.

- Melting point analysis: Compare experimental values with literature (e.g., 161–164°C for analogous compounds) .

- Spectroscopic techniques: NMR (¹H/¹³C), FTIR, and HRMS confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Base strength: Stronger bases (e.g., NaH) could accelerate cyclization but may increase side reactions.

- Temperature control: Gradual heating (e.g., 60–80°C) improves reaction kinetics without degrading sensitive intermediates .

- Substituent effects: Electron-withdrawing groups on aryl precursors (e.g., 4-Cl, 4-Br) often increase yields (e.g., 67–86% for halogenated derivatives) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques and analysis steps:

- ¹H NMR: Identify protons on the pyrrole ring (δ 2.5–3.5 ppm for CH2 groups) and sec-butyl substituents (multiplet splitting for CH and CH3 groups) .

- ¹³C NMR: Confirm carbonyl (C=O, δ 170–180 ppm) and quaternary carbons in the dihydro-pyrrole ring .

- FTIR: Detect C=O stretching (~1680–1720 cm<sup>−1</sup>) and N-H vibrations (~3200 cm<sup>−1</sup>) .

- HRMS: Validate molecular weight (e.g., [M+H]<sup>+</sup> ion) with <5 ppm error .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

- Cross-validate with multiple techniques: For example, if HRMS matches but NMR shifts deviate, check for tautomerism or dynamic effects (e.g., ring puckering in dihydro-pyrroles) .

- Computational modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

- X-ray crystallography: Resolve ambiguous structures by determining crystal packing (if crystalline derivatives are available) .

Basic: What are common chemical modifications to study the reactivity of this compound?

Methodological Answer:

- Oxidation: Treat with MnO2 or DDQ to form aromatic pyrroles .

- Substitution: Electrophilic substitution (e.g., bromination) at the α-position of the pyrrole ring .

- Ester hydrolysis: Convert ester derivatives (e.g., methyl carboxylates) to carboxylic acids using LiOH/H2O .

Advanced: What mechanistic insights exist for base-assisted cyclization in synthesizing this compound?

Methodological Answer:

The cyclization proceeds via:

Deprotonation: Base abstracts α-H from the nitrile/ketone precursor, forming an enolate.

Intramolecular attack: The enolate nucleophile attacks the carbonyl carbon, closing the 5-membered ring.

Aromatization (optional): Loss of H2O or other leaving groups yields the dihydro-pyrrole core .

Kinetic studies (e.g., monitoring by <sup>19</sup>F NMR for fluorinated analogs) can elucidate rate-determining steps .

Basic: How is the bioactivity of this compound assessed in preliminary studies?

Methodological Answer:

- Antibacterial assays: Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anticancer screening: Test IC50 against cancer cell lines (e.g., HT29 colon cancer) via MTT assays .

- Enzyme inhibition: Evaluate binding affinity to target enzymes (e.g., kinases) using fluorescence polarization .

Advanced: How do substituents on the pyrrole ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, Br): Enhance antibacterial activity (e.g., MIC 3.12 µg/mL for chlorophenyl derivatives) .

- Hydrophobic groups (e.g., sec-butyl): Improve membrane permeability, increasing cytotoxicity in cancer cells .

- Amino/hydroxy groups: Facilitate hydrogen bonding with enzyme active sites (e.g., aminophenyl derivatives show 44–86% yields in targeted syntheses) .

Basic: What purification methods are recommended for isolating this compound derivatives?

Methodological Answer:

- Column chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether 1:3 → 1:1) .

- Recrystallization: Ethanol or benzene as solvents for high-purity crystals (e.g., 63–86% recovery for aminophenyl derivatives) .

- HPLC: Reverse-phase C18 columns for polar derivatives .

Advanced: What strategies mitigate low yields in multi-step syntheses of functionalized derivatives?

Methodological Answer:

- Protecting groups: Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization .

- Microwave-assisted synthesis: Reduce reaction times and improve yields (e.g., 30% → 60% for similar heterocycles) .

- Catalytic additives: Pd(OAc)2 or CuI can accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.